5-Fluorouracil
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorouracil is synthesized through the fluorination of uracil. The process involves the reaction of uracil with fluorine gas in the presence of a catalyst such as antimony trifluoride. The reaction is typically carried out at elevated temperatures to facilitate the incorporation of the fluorine atom into the uracil molecule .
Industrial Production Methods: In industrial settings, fluorouracil is produced using a similar synthetic route but on a larger scale. The process involves the use of specialized equipment to handle the reactive fluorine gas and ensure the safety and efficiency of the reaction. The final product is purified through crystallization and other separation techniques to obtain high-purity fluorouracil suitable for medical use .
Chemical Reactions Analysis
Types of Reactions: Fluorouracil undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its oxidation by superoxide radical anion and hydroperoxyl radical, which involves a proton-coupled electron transfer mechanism .
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride can be used to reduce fluorouracil under controlled conditions.
Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of fluorouracil can lead to the formation of various oxidized derivatives, while substitution reactions can yield halogenated fluorouracil compounds .
Scientific Research Applications
Fluorouracil has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Fluorouracil exerts its effects by inhibiting the enzyme thymidylate synthase, which is essential for the synthesis of thymidine, a nucleotide required for DNA replication . By blocking this enzyme, fluorouracil disrupts the production of DNA, leading to the inhibition of cell division and the induction of cell death in rapidly proliferating cancer cells . Additionally, fluorouracil can be incorporated into RNA, interfering with RNA processing and function .
Comparison with Similar Compounds
Fluorouracil is often compared with other pyrimidine analogs and antimetabolites used in cancer treatment. Some similar compounds include:
Capecitabine: An oral prodrug of fluorouracil that is converted to fluorouracil in the body.
Tegafur: Another prodrug of fluorouracil, often used in combination with other agents to enhance its efficacy.
Cytarabine: A pyrimidine analog used primarily in the treatment of leukemia.
Fluorouracil’s uniqueness lies in its dual mechanism of action, targeting both DNA and RNA synthesis, which makes it a versatile and effective chemotherapeutic agent .
Properties
IUPAC Name |
5-fluoro-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHASVSINZRGABV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O2 | |
Record name | FLUOROURACIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5005 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | fluorouracil | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Fluorouracil | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020634 | |
Record name | 5-Fluorouracil | |
Source | EPA DSSTox | |
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Molecular Weight |
130.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fluorouracil is a white to nearly white crystalline powder; practically odorless. Used as an anti neoplastic drug, chemosterilant for insects. (EPA, 1998), Solid | |
Record name | FLUOROURACIL | |
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Record name | Fluorouracil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014684 | |
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Boiling Point |
Decomposes at 282-283 °C; sublimes (0.1 mm): 190-200 °C | |
Record name | FLUOROURACIL | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), 1 G IN 80 ML WATER, 170 ML ALCOHOL & 55 ML METHANOL; PRACTICALLY INSOL IN CHLOROFORM, ETHER & BENZENE; SOLUBILITY IN AQ SOLN INCR WITH INCR PH OF SOLN, Soluble in methanol-water mixtures, Sparingly soluble in water and slightly soluble in alcohol. 1 g is soluble in 100 ml of propylene glycol., In water, 1.11X10+4 mg/L at 22 °C, 5.86e+00 g/L | |
Record name | FLUOROURACIL | |
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Record name | Fluorouracil | |
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Record name | Fluorouracil | |
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Mechanism of Action |
The precise mechanism of action has not been fully determined, but the main mechanism of fluorouracil is thought to be the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex. This results in the inhibition of the formation of thymidylate from uracil, which leads to the inhibition of DNA and RNA synthesis and cell death. Fluorouracil can also be incorporated into RNA in place of uridine triphosphate (UTP), producing a fraudulent RNA and interfering with RNA processing and protein synthesis., 5-FU requires enzymatic conversion to the nucleotide (ribosylation and phosphorylation) in order to exert its cytotoxic activity. Several routes are available for the formation of the 5'-monophosphate nucleotide (F-UMP) in animal cells. 5-FU may be converted to fluorouridine by uridine phosphorylase and then to F-UMP by uridine kinase, or it may react directly with 5-phosphoribosyl-1-pyrophosphate (PRPP), in a reaction catalyzed by ... orotate phosphoribosyl transferase, to form F-UMP. Many metabolic pathways are available to F-UMP, including incorporation in to RNA. A reaction sequence crucial for antineoplastic activity involves reduction of the diphosphate nucleotide by the enzyme ribonucleoside diphosphate reductase to the deoxynucleotide level and the eventual formation of 5-fluoro-2'-deoxyuridine-5'-phosphate (F-dUMP). 5-FU also may be converted directly to the deoxyriboside 5-FUdR by the enzyme thymidine phosphorylase and further to F-dUMP, a potent inhibitor of thymidylate synthesis, by thymidine kinase ... The interaction between F-dUMP and the enzyme thymidylate synthase leads to depletion of TTP, a necessary constituent of DNA ... The folate cofactor, 5,10-methylenetetrahydrofolate, and F-dUMP form a covalently bound ternary complex with the enzyme. The inhibitory complex resembles the transition state formed during the normal enzymatic reaction when dUMP is converted to thymidylate. Although the physiological complex progresses to the synthesis of thymidylate by transfer of the methylene group and 2 hydrogen atoms from folate to dUMP, this reaction is blocked in the inhibitory complex by the stability of the fluorine carbon bond on F-dUMP; sustained inhibition of the enzyme results ..., Although the precise mechanisms of action of fluorouracil have not been fully elucidated, the main mechanism is thought to be the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5-10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex, which inhibits the formation of thymidylate from uracil, thereby interfering with DNA synthesis. In addition, FUTP can be incorporated into RNA in place of uridine triphosphate (UTP), producing a fraudulent RNA and interfering with RNA processing and protein synthesis., Fluorouracil is an antimetabolite of the pyrimidine analog type. Fluorouracil is considered to be cell cycle-specific for the S phase of cell division. Activity results from its conversion to an active metabolite in the tissues, and includes inhibition of DNA and RNA synthesis., There is evidence that the metabolism of fluorouracil in the anabolic pathway blocks the methylation reaction of deoxyuridylic acid to thymidylic acid. In this manner fluorouracil interferes with the synthesis of deoxyribonucleic acid (DNA) and to a lesser extent inhibits the formation of ribonucleic acid (RNA). Since DNA and RNA are essential for cell division and growth, the effect of fluorouracil may be to create a thymine deficiency which provokes unbalanced growth and death of the cell. The effects of DNA and RNA deprivation are most marked on those cells which grow more rapidly and take up fluorouracil at a more rapid rate. The catabolic metabolism of fluorouracil results in degradation products (eg, CO2 , urea, (alpha)-fluoro-(beta)-alanine) which are inactive. /Efudex Solutions/, For more Mechanism of Action (Complete) data for FLUOROURACIL (7 total), please visit the HSDB record page. | |
Record name | Fluorouracil | |
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Color/Form |
White to practically white crystalline powder, Crystals from water or methanol-ether | |
CAS No. |
51-21-8 | |
Record name | FLUOROURACIL | |
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Record name | 5-Fluorouracil | |
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Record name | FLUOROURACIL | |
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Record name | Fluorouracil | |
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Melting Point |
Decomposes at 540-541 °F (EPA, 1998), 282-283, 282 °C (decomposes), 280 - 282 °C | |
Record name | FLUOROURACIL | |
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Record name | Fluorouracil | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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